molecular formula C18H17FN2O5 B2857293 Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate CAS No. 681841-33-8

Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate

Cat. No.: B2857293
CAS No.: 681841-33-8
M. Wt: 360.341
InChI Key: DYNMHNTYVAMSFU-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate is a useful research compound. Its molecular formula is C18H17FN2O5 and its molecular weight is 360.341. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Modification

Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate serves as a key intermediate in the synthesis of complex molecules due to its reactive functional groups. For instance, it has been used in the structural modification and preparation of ofloxacin analogs, showcasing its role in developing new antibacterial compounds (Rádl et al., 1991). Another study demonstrates its utility in the short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate, highlighting its versatility in chemical transformations (Nagel et al., 2011).

Pharmaceutical Applications

In pharmaceutical research, this compound has been pivotal in the synthesis of dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant. The process involves multiple synthesis steps, including the reduction and amidation reactions, emphasizing the compound's role in creating medically significant molecules (Cheng Huansheng, 2013).

Antitumor Activity

Research on amino acid ester derivatives containing 5-fluorouracil has uncovered that derivatives of this compound exhibit promising antitumor activities. This application is crucial in the ongoing search for more effective cancer treatments, demonstrating the compound's potential in oncology (Xiong et al., 2009).

Enzymatic Reduction Studies

The compound's versatility extends to enzymatic studies, where it has been used to investigate the enantioselective reduction of 3-aryl-3-keto esters, facilitated by fungi like Rhizopus species. This research provides insights into developing new chiral pharmaceuticals and fine chemicals, showcasing the compound's relevance in biocatalysis (Salvi & Chattopadhyay, 2006).

Properties

IUPAC Name

ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O5/c1-2-26-17(22)11-16(12-6-5-7-13(10-12)21(24)25)20-18(23)14-8-3-4-9-15(14)19/h3-10,16H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNMHNTYVAMSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.